KLH45 is a selective inhibitor of DDHD2 (DDHD domain containing 2).
KLH45
CAS No.: 1632236-44-2
Cat. No.: VC0531813
Molecular Formula: C24H25F3N4O2
Molecular Weight: 458.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1632236-44-2 |
|---|---|
| Molecular Formula | C24H25F3N4O2 |
| Molecular Weight | 458.48 |
| IUPAC Name | N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide |
| Standard InChI | InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 |
| Standard InChI Key | FYOYNRLSBYWAHL-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
| Appearance | Solid powder |
Introduction
Chemical Properties
KLH45 is a triazole-derived compound with a trifluoromethoxy substituent. The detailed chemical properties of KLH45 provide important information for researchers seeking to work with this compound.
Chemical Identification
KLH45 is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1632236-44-2 |
| Molecular Weight | 458.48 |
| Formula | C24H25F3N4O2 |
| Chemical Name | N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide |
| SMILES | O=C(N1N=C(C=N1)C1C=CC(=CC=1)OC(F)(F)F)N(CCC1C=CC=CC=1)C1CCCCC1 |
| InChIKey | FYOYNRLSBYWAHL-UHFFFAOYSA-N |
The compound is characterized by a triazole core with a trifluoromethoxy-substituted phenyl ring, a phenylethyl group, and a cyclohexyl substituent .
| Property | Specification |
|---|---|
| Appearance | Solid Powder |
| Purity | ≥98% |
| Storage Condition | Dry, dark, -20°C for 1 year |
| Shelf Life | ≥12 months (if stored properly) |
| Stock Solution Storage | 0-4°C for 1 month |
| Solubility | 10 mM in DMSO |
For stock solution preparation, 2.18 ml of DMSO can be added to 5 mg of KLH45 to prepare a 5 mM stock solution. The solution should be vortexed for 5 minutes and stored in aliquots at -20°C, where it remains stable for up to 6 months under strictly maintained temperature conditions .
Mechanism of Action
KLH45 functions as a potent inhibitor of DDHD2, a key enzyme involved in lipid metabolism within the nervous system.
DDHD2 Inhibition
DDHD2 (DDHD domain-containing protein 2) is a serine hydrolase that plays a crucial role in triglyceride metabolism, particularly in the brain. KLH45 binds to and inhibits DDHD2 with remarkably high potency, exhibiting an IC50 value of 1.3 nM .
Selectivity Profile
One of the notable characteristics of KLH45 is its high selectivity for DDHD2. Despite being tested against more than 40 serine hydrolases, KLH45 shows minimal cross-reactivity, with ABHD6 (alpha/beta-hydrolase domain-containing protein 6) being the only significant exception .
Cellular Activity
In cellular assays, KLH45 at a concentration of 25 nM for 4 hours completely inactivates DDHD2 (>95% inhibition) in Neuro2A cells. At this concentration, it shows no significant cross-reactivity with other serine hydrolases except for ABHD6 .
Pharmacological Effects
KLH45 exhibits notable effects on lipid metabolism both in vitro and in vivo, making it a valuable tool for research on neuronal lipid dynamics.
In Vitro Effects
When administered to cells expressing DDHD2, KLH45 at 2 μM increases lipid droplet (LD) formation in fatty acid-supplemented cells. This effect is directly related to the inhibition of DDHD2's lipase activity, which normally hydrolyzes triglycerides .
In neuronal cultures, treatment with KLH45 for 24 hours induces the accumulation of lipid droplets at synaptic terminals. Approximately 70% of synaptic terminals become positive for BODIPY, a neutral lipid stain that marks lipid droplets. Electron microscopy confirms the presence of electron-dense lipid droplets near synaptic vesicle clusters .
In Vivo Effects
KLH45 demonstrates significant in vivo activity. When administered at 20 mg/kg every 12 hours for a total of 4 days, KLH45 leads to significant elevations in several triglycerides (TAGs) in the brains of mice. These elevations are similar to those observed in DDHD2 knockout (DDHD2−/−) mice, suggesting that pharmacological inhibition effectively mimics genetic ablation of the enzyme .
Research Applications
KLH45 has become an important tool in neuroscience research, particularly in studies of neuronal lipid metabolism and energy utilization.
Neuronal Lipid Metabolism Studies
Researchers have utilized KLH45 to investigate the role of lipid droplets in neuronal function. By inhibiting DDHD2 with KLH45, scientists can induce lipid droplet accumulation in neurons and study how these lipid reserves impact neuronal activity and survival .
Synaptic Function Research
Treatment of neurons with KLH45 has revealed that lipid droplets accumulate preferentially at synaptic terminals that contain mitochondria. This spatial organization suggests a functional coupling between lipid droplets and mitochondria for local energy production at synapses .
Energy Metabolism Research
Studies using KLH45 have uncovered that fatty acids stored in lipid droplets can serve as an alternative fuel source for neurons in the absence of glucose. When neurons are treated with KLH45 to induce lipid droplet accumulation, they maintain ATP production and synaptic vesicle recycling even when glucose is removed from the medium .
Experimental Protocols
Specific protocols have been developed for using KLH45 in neuronal research.
Induction of Lipid Droplets in Neurons
For inducing lipid droplets in cortical neurons, the following protocol has been used:
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Culture cortical neurons in complete neurobasal media from DIV-14 to DIV-21
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Administer KLH45 at 5 μM concentration
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Return cultures to the incubator for 24 hours
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Confirm lipid droplet induction by staining with BODIPY 493/503 and visualizing under a fluorescence or confocal microscope
Preparation of KLH45 Solution
To prepare a 5 mM stock solution of KLH45:
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Add 2.18 ml DMSO to 5 mg of KLH45
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Vortex for 5 minutes to ensure complete dissolution
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Aliquot and store at -20°C
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The solution remains stable for up to 6 months under strictly maintained temperature conditions
Recent Research Findings
Recent studies with KLH45 have yielded important insights into neuronal energy metabolism and the role of lipid droplets in synaptic function.
Lipid Droplets as Energy Reserves
Research using KLH45 has demonstrated that lipid droplets induced by DDHD2 inhibition can serve as energy reserves for neurons. When glucose is removed from the medium, neurons pre-treated with KLH45 can sustain ATP production by utilizing fatty acids released from lipid droplets .
This energy supply mechanism involves the transfer of fatty acids from lipid droplets to mitochondria. When KLH45 is washed out after 24 hours of treatment, labeled fatty acids gradually transfer from lipid droplets to mitochondria. This transfer is inhibited by etomoxir, a CPT1 inhibitor, indicating that the carnitine shuttle system is involved in transporting fatty acids into mitochondria .
Impact on Synaptic Vesicle Recycling
KLH45 treatment has been shown to affect synaptic vesicle recycling. Neurons treated with KLH45 to induce lipid droplet accumulation can sustain synaptic vesicle recycling in the absence of extracellular glucose. This suggests that lipid droplets provide an alternative energy source for maintaining synaptic function when glucose is limited .
Composition of Neuronal Lipid Droplets
Lipidomic profiling of lipid droplets isolated from KLH45-treated neurons has revealed that triglycerides are the predominant lipid species in these structures. This finding supports the role of DDHD2 as a triglyceride hydrolase and suggests that inhibition of this enzyme leads to the accumulation of its substrates within lipid droplets .
Considerations and Limitations
When working with KLH45, several considerations should be kept in mind.
Selectivity Limitations
While KLH45 is highly selective for DDHD2, it does show cross-reactivity with ABHD6. This should be considered when interpreting results, especially in systems where ABHD6 plays a significant role .
Experimental Conditions
The efficacy of KLH45 may vary depending on cell type, culture conditions, and experimental design. It is recommended to verify DDHD2 inhibition and lipid droplet induction in each experimental system using appropriate markers such as BODIPY staining .
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